Chemotaxonomic Abundance: 11-MODCA as a Major Cell Wall Fatty Acid in Afipia spp. (4.4–8.2% of Total Fatty Acids) vs. Trace or Absent in Most Gram-Negative Bacteria
11-Methyloctadeca-12-enoic acid is classified as a major cell wall fatty acid in all characterized Afipia species (Afipia felis, A. clevelandensis, A. broomeae), with quantitative fatty acid methyl ester (FAME) profiles showing it constitutes 4.4% to 8.2% of total cellular fatty acids when cultured on R2A agar at 30°C [1][2]. In contrast, this fatty acid is either absent or present only at trace levels in the closely related genus Bartonella (e.g., B. henselae, the primary agent of cat scratch disease) and in most other Gram-negative bacteria, where cis-vaccenic acid (C18:1ω7c) dominates at 70–72% [2]. The presence of 11-MODCA at ≥4% of total fatty acids provides a GC-MS chemotaxonomic marker with an equivalent chain length (ECL) of 18.081 on standard non-polar columns, cleanly resolved from the major C18:1ω7c peak at ECL 17.824 [2]. In the original characterization, 11-MODCA was the single unknown fatty acid that distinguished the cat scratch disease-associated bacterium from all other clinical isolates tested [3].
| Evidence Dimension | Cellular fatty acid abundance (% of total fatty acids) in Gram-negative bacteria |
|---|---|
| Target Compound Data | 4.4–8.2% of total fatty acids (Afipia spp., R2A agar, 30°C, aerobic); identified as a major cell wall fatty acid [1][2] |
| Comparator Or Baseline | C18:1ω7c (cis-vaccenic acid): 71.1–72.2% (same Afipia spp. cultures); Bartonella spp. and common Gram-negative bacteria: 11-MODCA not detected or trace only [2][3] |
| Quantified Difference | 11-MODCA is present at 4.4–8.2% in Afipia but absent/trace in Bartonella and most other Gram-negative bacteria; C18:1ω7c dominates at ~72% in the same Afipia cells |
| Conditions | R2A agar, 30°C aerobic culture; FAME extraction, MIDI Sherlock Microbial Identification System or equivalent GC-MS with non-polar capillary column |
Why This Matters
For clinical microbiology laboratories and culture collection facilities, 11-MODCA serves as a definitive chemotaxonomic marker to differentiate Afipia isolates from Bartonella and other morphologically similar Gram-negative rods, directly impacting diagnostic accuracy and strain authentication.
- [1] Brenner DJ, Hollis DG, Moss CW, et al. Proposal of Afipia gen. nov., with Afipia felis sp. nov., Afipia clevelandensis sp. nov., Afipia broomeae sp. nov., and three unnamed genospecies. J Clin Microbiol. 1991;29(11):2450-2460. (Major cell wall fatty acids: 11-methyloctadec-12-enoic acid, CBr19:1.) View Source
- [2] BacDive. Afipia sp. CCUG 30462; Afipia sp. CCUG 56523 B. Fatty acid profile data: 11 methyl 18:1 ω7c = 4.4% (CCUG 30462) and 8.2% (CCUG 56523 B) at ECL 18.081; C18:1 ω7c /12t/9t = 71.1–72.2% at ECL 17.824. View Source
- [3] Moss CW, Holzer GU, Wallace PL, Hollis DG. Cellular fatty acid compositions of an unidentified organism and a bacterium associated with cat scratch disease. J Clin Microbiol. 1990;28(5):1071-1074. View Source
